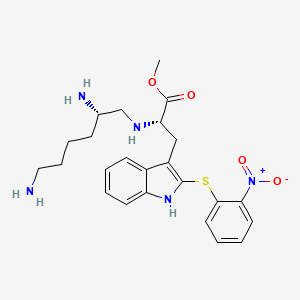

Lys-psi(CH2NH)-Trp(Nps)-OMe

Description

Properties

CAS No. |

141365-20-0 |

|---|---|

Molecular Formula |

C24H31N5O4S |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2,6-diaminohexyl]amino]-3-[2-(2-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoate |

InChI |

InChI=1S/C24H31N5O4S/c1-33-24(30)20(27-15-16(26)8-6-7-13-25)14-18-17-9-2-3-10-19(17)28-23(18)34-22-12-5-4-11-21(22)29(31)32/h2-5,9-12,16,20,27-28H,6-8,13-15,25-26H2,1H3/t16-,20-/m0/s1 |

InChI Key |

ZLPYAPQORXGARX-JXFKEZNVSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(NC2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC[C@H](CCCCN)N |

Canonical SMILES |

COC(=O)C(CC1=C(NC2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NCC(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LTNAM Lys-psi(CH2NH)-Trp(Nps)-OMe lysyl-psi(CH2NH)-2-nitrophenylsulfenyltryptophyl methyl ester lysyl-psi(methyleneamino)-((2-nitrophenyl)thio)tryptophyl methyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lys-psi(CH2NH)-Trp(Nps)-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-psi(CH2NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps), has demonstrated significant potential as an analgesic agent. Its mechanism of action is primarily centered on the inhibition of brain aminopeptidases. This inhibition leads to the protection of endogenous opioid peptides, such as methionine-enkephalin, from enzymatic degradation. The resulting increase in the local concentration and prolonged half-life of these opioid peptides potentiates their analgesic effects, which are reversible by the opioid antagonist naloxone. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including its effects on nociception and enkephalin metabolism. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.

Introduction

This compound, also referred to as LTNAM, is a synthetic pseudodipeptide in which the peptide bond between lysine and tryptophan is replaced by a methyleneamino [psi(CH2NH)] isostere.[1] This structural modification confers resistance to proteolytic degradation, a critical factor in enhancing its biological activity and duration of action.[1] The primary therapeutic potential of this compound lies in its analgesic properties, which are mediated through a novel, indirect opioid pathway.

Core Mechanism of Action: Aminopeptidase Inhibition

The central mechanism of action of this compound is its ability to inhibit brain aminopeptidases.[1] These enzymes are responsible for the catabolism of various neuropeptides, including the endogenous opioid peptides, enkephalins. By inhibiting these enzymes, this compound effectively shields enkephalins from degradation, leading to their accumulation in the synaptic cleft and subsequent enhancement of opioid receptor signaling. This results in a potent and prolonged analgesic effect.[1]

Signaling Pathway

The signaling cascade initiated by this compound is an indirect one, relying on the potentiation of endogenous opioid signaling. The key steps are outlined below:

Quantitative Data

| Parameter | Compound | Value | Assay | Reference |

| Aminopeptidase Inhibition | This compound | Potent (qualitative) | in vitro and ex vivo brain aminopeptidase activity | [1] |

| Analgesic Effect | This compound | Dose-dependent | Intracerebroventricular administration in mice (hot-plate test) | [1] |

| Naloxone Reversibility | Analgesic effect of this compound | Complete reversal | Co-administration with naloxone in mice | [1] |

| Met-Enkephalin Protection | This compound | Effective protection | Degradation assay in rat striatal slices | [1] |

Table 1: Summary of available pharmacological data for this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that have been utilized to characterize the mechanism of action of this compound.

Intracerebroventricular (ICV) Administration in Mice

This protocol is fundamental for assessing the central analgesic effects of this compound.

References

An In-depth Technical Guide on Leucyl-2-Naphthylamide and its Role in Aminopeptidase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucyl-2-naphthylamide (LTNAM) is a cornerstone tool in the study of aminopeptidases. While not an inhibitor itself, it is a crucial chromogenic and fluorogenic substrate used to measure the enzymatic activity of various aminopeptidases, particularly leucine aminopeptidase (LAP) and aminopeptidase N (APN/CD13). The hydrolysis of LTNAM by these enzymes yields a detectable naphthylamine moiety, providing a robust method for quantifying enzyme kinetics. Understanding the interaction of LTNAM with the enzyme's active site is fundamental to the principles of competitive inhibition. This guide clarifies the role of LTNAM as a substrate, provides detailed protocols for its use in enzyme and inhibitor assays, presents kinetic data for its hydrolysis, and reviews key aminopeptidase inhibitors and their relevant signaling pathways. This document serves as a comprehensive resource for researchers leveraging LTNAM to explore the function and inhibition of aminopeptidases in drug discovery and development.

Introduction to Aminopeptidases

Aminopeptidases (APs) are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are critical to a multitude of physiological processes, including protein maturation and degradation, hormone regulation, and signal transduction.[1] Most aminopeptidases are metalloenzymes, typically containing a zinc ion within their active site that is essential for catalysis.[1]

Given their vital roles, aminopeptidases are significant targets for therapeutic intervention in a range of diseases, including cancer, hypertension, and inflammatory disorders. For instance, Aminopeptidase N (APN), also known as CD13, is highly expressed on the surface of myeloid cells, endothelial cells, and various tumor cells, where it participates in angiogenesis, tumor cell invasion, and immune responses.[2][3] Therefore, the identification and characterization of specific aminopeptidase inhibitors are of high interest in medicinal chemistry.

Leucyl-2-Naphthylamide (LTNAM): A Key Substrate for Aminopeptidase Assays

Contrary to being an inhibitor, L-Leucyl-β-naphthylamide is a classic substrate used to measure the catalytic activity of aminopeptidases that exhibit a preference for N-terminal leucine residues. Its utility lies in its chemical structure: upon enzymatic cleavage of the amide bond between leucine and the naphthylamine group, the liberated 2-naphthylamine can be quantified. This is typically achieved through a secondary chemical reaction that produces a colored azo dye (colorimetric assay) or by measuring its intrinsic fluorescence (fluorometric assay). This principle allows for continuous monitoring of enzyme activity.

The kinetic properties of LTNAM hydrolysis, particularly the Michaelis-Menten constant (Kₘ), are essential for characterizing enzyme-substrate interactions.

Data Presentation: Michaelis-Menten Constants (Kₘ) for LTNAM and Related Substrates

The following table summarizes the Kₘ values for the hydrolysis of leucyl-naphthylamide and other similar substrates by various aminopeptidases. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Kₘ Value (µM) | Source Organism/System | Reference |

| Leukotriene A4 Hydrolase | L-Leucine-β-naphthylamide | 70 | Purified Enzyme | --INVALID-LINK--[4] |

| Leucine Aminopeptidase (microsomal) | L-Leucine p-nitroanilide | 520 | Porcine Kidney | --INVALID-LINK--[5] |

| Leucine Aminopeptidase (cytosol) | L-Leucine p-nitroanilide | 770 | Porcine Kidney | --INVALID-LINK--[5] |

The Principle of Aminopeptidase Inhibition

While LTNAM is a substrate, its use is paramount for studying aminopeptidase inhibitors. Most potent inhibitors are designed as "transition-state analogs," molecules that mimic the unstable intermediate of the enzymatic reaction.[5] These inhibitors bind tightly to the active site, often with much higher affinity than the substrate itself, thereby blocking the enzyme's catalytic activity.

Inhibitors are quantitatively characterized by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, whereas the IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6]

Data Presentation: Potency of Key Aminopeptidase Inhibitors

The following table presents the Kᵢ and IC₅₀ values for well-characterized, competitive inhibitors of leucine aminopeptidase and aminopeptidase N.

| Inhibitor | Target Enzyme | Potency Type | Value (nM) | Notes | Reference |

| Bestatin | Leucine Aminopeptidase (LAP) | Kᵢ | 1 - 20 | Potent, slow-binding inhibitor.[1] | --INVALID-LINK--[7], --INVALID-LINK--[1] |

| Aminopeptidase N (AP-M) | Kᵢ | 4,100 | Significantly less potent against AP-N compared to LAP.[1][8] | --INVALID-LINK--[8] | |

| Aminopeptidase B | IC₅₀ | 60 | Also shows potent inhibition of Aminopeptidase B.[7] | --INVALID-LINK--[7] | |

| Amastatin | Aminopeptidase N (AP-M) | Kᵢ | 19 | Slow-binding inhibitor.[8] | --INVALID-LINK--[8] |

| L-Leucinal | Leucine Aminopeptidase (cytosol) | Kᵢ | 0.06 | Extremely potent transition-state analog inhibitor.[5] | --INVALID-LINK--[5] |

| Leucine Aminopeptidase (microsomal) | Kᵢ | 0.76 | Potent transition-state analog inhibitor.[5] | --INVALID-LINK--[5] | |

| Brain Aminopeptidase | Kᵢ | 22,000 | Competitive inhibitor of soluble aminopeptidase activity from rat brain.[9] | --INVALID-LINK--[9] | |

| L-Leucinthiol | Leucine Aminopeptidase (microsomal) | Kᵢ | 22 | Potent competitive inhibitor designed by analogy with sulfhydryl inhibitors of other zinc-containing peptidases.[10] | --INVALID-LINK--[10] |

Experimental Protocols

Protocol 4.1: Aminopeptidase Activity Assay using L-Leucyl-β-Naphthylamide

This protocol describes a colorimetric method to determine the activity of an aminopeptidase, such as Aminopeptidase N (APN/CD13), using L-Leucyl-β-naphthylamide as the substrate. The released β-naphthylamine is measured after diazotization and coupling with N-(1-Naphthyl)ethylenediamine to form a stable colored product.

Materials:

-

Enzyme Source (e.g., purified APN, cell lysate, serum)

-

Substrate Stock Solution: L-Leucyl-β-naphthylamide hydrochloride (e.g., 1.4 mM in 0.2 M Phosphate Buffer, pH 7.0)

-

Assay Buffer: 0.1 M Phosphate Buffer or Tris-HCl, pH 7.2

-

Reaction Stop Solution: 2 N Hydrochloric Acid (HCl)

-

Sodium Nitrite Solution: 0.2% (w/v) in deionized water (prepare fresh)

-

Ammonium Sulfamate Solution: 0.5% (w/v) in deionized water

-

Coupling Reagent: 0.05% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 95% ethanol

-

96-well microplate and plate reader (absorbance at 560-580 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of the enzyme sample (appropriately diluted in assay buffer). Include a blank control containing 50 µL of assay buffer instead of the enzyme.

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add 50 µL of the pre-warmed Substrate Stock Solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 50 µL of 2 N HCl to each well.

-

Color Development:

-

Add 50 µL of the Sodium Nitrite solution to each well and incubate for 3 minutes at room temperature.

-

Add 50 µL of the Ammonium Sulfamate solution to quench excess nitrite. Incubate for 2 minutes.

-

Add 50 µL of the Coupling Reagent. A purple/blue color will develop. Incubate for 10 minutes at room temperature.

-

-

Measurement: Read the absorbance of each well at 560 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the sample wells. The enzyme activity can be calculated by comparing the absorbance to a standard curve prepared with known concentrations of β-naphthylamine.

Protocol 4.2: Determination of Inhibitor Potency (Kᵢ) using LTNAM

This protocol outlines how to determine the Kᵢ of a competitive inhibitor. It involves measuring the initial reaction rates at various substrate (LTNAM) and inhibitor concentrations.

Procedure:

-

Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.

-

Substrate Concentrations: Prepare serial dilutions of L-Leucyl-β-naphthylamide in assay buffer, typically spanning from 0.2 × Kₘ to 5 × Kₘ.

-

Inhibitor Concentrations: Prepare serial dilutions of the inhibitor. Include a zero-inhibitor control.

-

-

Reaction: For each reaction, combine the assay buffer, a fixed concentration of enzyme, and the desired inhibitor concentration. Pre-incubate at 37°C for 5-10 minutes.

-

Initiate and Measure: Initiate the reaction by adding the substrate. Immediately measure the rate of product formation (increase in absorbance or fluorescence) over time using a kinetic plate reader.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the progress curve.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

-

The Kᵢ value is determined from the fitting of this equation to the experimental data.

-

Visualizing Mechanisms and Pathways

Enzymatic Hydrolysis of LTNAM

The following diagram illustrates the basic enzymatic reaction where an aminopeptidase cleaves L-Leucyl-2-naphthylamide into its constituent products.

Caption: Enzymatic cleavage of LTNAM by an aminopeptidase.

Mechanism of Competitive Inhibition

This diagram shows how a competitive inhibitor competes with the substrate (LTNAM) for binding to the aminopeptidase active site, thereby preventing product formation.

Caption: Competitive inhibition of aminopeptidase activity.

Aminopeptidase N (CD13) Signaling Pathway

Aminopeptidase N (CD13) is not just a peptidase but also a signaling molecule. Ligation of CD13 on monocytes can trigger intracellular signaling cascades, demonstrating its role in immune modulation.[11]

Caption: CD13-mediated signal transduction in monocytes.[11]

References

- 1. Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) by interferon-γ on the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-aminoaldehydes: transition state analogue inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 7. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]

- 8. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucinal inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-leucinthiol - a potent inhibitor of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analgesic Potential of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps), has emerged as a compound of interest in the field of analgesia research. Its structural modification, the replacement of the peptide bond with an aminomethylene bridge [-CH₂NH-], confers significant resistance to enzymatic degradation, leading to prolonged analgesic effects compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the analgesic properties of Lys-ψ(CH₂NH)-Trp(Nps)-OMe, including its mechanism of action and available data.

Mechanism of Action

The analgesic activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is primarily attributed to its interaction with the endogenous opioid system. The analgesic effects are dose-dependent and can be reversed by the opioid antagonist naloxone, strongly suggesting a mechanism mediated by opioid receptors.[1][2]

The key facets of its mechanism of action include:

-

Inhibition of Enkephalin Degradation: Lys-ψ(CH₂NH)-Trp(Nps)-OMe effectively inhibits brain aminopeptidase activity, both in vitro and in vivo.[1][2] By doing so, it protects endogenous opioid peptides, such as Met-enkephalin, from enzymatic breakdown in rat striatal slices.[1] This preservation of enkephalins leads to an enhanced and prolonged activation of opioid receptors, contributing to its analgesic effect.

Preclinical Data

In Vivo Analgesic Activity

Intracerebroventricular (ICV) administration of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in mice has been shown to induce a significant and long-lasting analgesic response.[1][2] While the dose-dependent nature of this effect is established, specific quantitative data such as the median effective dose (ED50) from standardized analgesic assays (e.g., tail-flick or hot-plate tests) are not detailed in the currently accessible literature.

In Vitro and Ex Vivo Enzyme Inhibition

Studies have demonstrated that Lys-ψ(CH₂NH)-Trp(Nps)-OMe is as potent as its parent compound, Lys-Trp(Nps), in inhibiting brain aminopeptidase activity in vitro and ex vivo.[1] However, specific IC50 values to quantify the potency of this inhibition are not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on Lys-ψ(CH₂NH)-Trp(Nps)-OMe are not fully described in the available literature. However, based on the published research, the following experimental designs are relevant.

Intracerebroventricular (ICV) Administration for Analgesia Testing in Mice

This protocol outlines the general procedure for administering the compound directly into the cerebral ventricles of mice to assess its central analgesic effects.

Caption: Workflow for ICV administration and analgesic testing.

Met-Enkephalin Degradation Assay in Rat Striatal Slices

This conceptual workflow describes how the protective effect of the compound on an endogenous opioid peptide could be evaluated.

Caption: Met-enkephalin degradation assay workflow.

Signaling Pathway

The analgesic effect of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is intrinsically linked to the potentiation of endogenous opioid signaling. By inhibiting aminopeptidases, the compound increases the synaptic concentration of enkephalins, which then act on opioid receptors on neuronal membranes.

Caption: Proposed signaling pathway for Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

Summary and Future Directions

Lys-ψ(CH₂NH)-Trp(Nps)-OMe demonstrates promise as an analgesic agent with a prolonged duration of action due to its resistance to proteolysis and its ability to protect endogenous opioids. However, a significant gap exists in the publicly available literature regarding quantitative data on its potency and receptor binding profile. To fully elucidate its therapeutic potential, future research should focus on:

-

Quantitative in vivo studies: Determining the ED50 of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in various animal models of pain using standardized assays.

-

Receptor binding assays: Establishing the binding affinities (Ki) of the compound for μ, δ, and κ opioid receptors to understand its receptor selectivity profile.

-

Enzyme inhibition kinetics: Quantifying the inhibitory potency (IC50) of the compound against various aminopeptidases.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

A more detailed understanding of these parameters is crucial for the further development of Lys-ψ(CH₂NH)-Trp(Nps)-OMe and other pseudodipeptide-based analgesics.

References

An In-depth Technical Guide to Long-Term Natural Attenuation Monitoring (LTNAM)

A Note to the Reader: Initial inquiries into "LTNAM" suggested a potential misunderstanding, as the acronym does not correspond to a chemical compound. Instead, "LTNAM" stands for Long-Term Natural Attenuation Monitoring , a critical process in the field of environmental remediation. This guide provides a comprehensive overview of LTNAM for researchers, scientists, and professionals involved in environmental management and site cleanup.

Introduction to Natural Attenuation and LTNAM

Natural attenuation is a verifiable environmental remediation approach that allows natural processes to contain the spread of contamination and reduce the concentrations of contaminants in soil and groundwater.[1] These processes include sorption, biodegradation, chemical reactions with subsurface materials, diffusion, dispersion, and volatilization.[1] When these natural processes are monitored to ensure they are effectively remediating a site over a period of more than five years, the strategy is referred to as Long-Term Natural Attenuation Monitoring (LTNAM).[1]

LTNAM is not a "do-nothing" approach; it is a carefully controlled and monitored site cleanup strategy.[2][3] It is often employed after active remediation measures have been completed or when the contaminant plume is stable or shrinking.[1]

The Core Principles of LTNAM

The fundamental principle of LTNAM is to leverage and monitor naturally occurring physical, chemical, and biological processes to achieve site-specific remediation objectives within a reasonable timeframe.[2] This approach is considered when it is cost-effective and the contaminant plume is stable or shrinking.[1]

The processes that contribute to natural attenuation can be broadly categorized as destructive and non-destructive.

-

Destructive Mechanisms: These processes result in the transformation of contaminants into less harmful substances. Biodegradation, both aerobic and anaerobic, is a primary destructive mechanism where microorganisms consume contaminants for energy and growth.[3]

-

Non-Destructive Mechanisms: These processes reduce contaminant concentrations through physical means without chemically altering the contaminant. They include:

-

Dispersion and Dilution: The mixing of contaminated groundwater with clean groundwater.

-

Sorption: The binding of contaminants to soil particles.

-

Volatilization: The evaporation of contaminants from the groundwater to the soil gas.[1]

-

Implementation and Monitoring of LTNAM

The implementation of an LTNAM plan requires a thorough site characterization and a robust monitoring program to demonstrate that natural attenuation is occurring at a rate sufficient to protect human health and the environment.

A comprehensive site characterization is essential to determine if LTNAM is a suitable remedial option. This involves:

-

Delineating the extent of the contaminant plume.

-

Understanding the hydrogeology of the site, including groundwater flow direction and velocity.

-

Identifying the types and concentrations of contaminants.

-

Assessing the geochemical conditions of the groundwater to determine if they are conducive to natural attenuation processes.

A key component of LTNAM is the long-term monitoring of various parameters to track the progress of remediation. These parameters are regularly measured from a network of monitoring wells.

| Parameter Category | Specific Parameters | Purpose |

| Contaminants of Concern (COCs) | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), etc. | To track the reduction in contaminant concentrations over time. |

| Geochemical Indicators | Dissolved Oxygen, Nitrate, Sulfate, Ferrous Iron, Methane | To assess the occurrence of aerobic and anaerobic biodegradation. |

| Groundwater Chemistry | pH, Temperature, Alkalinity, Oxidation-Reduction Potential (ORP) | To evaluate the overall health of the aquifer and its suitability for microbial activity. |

A standard protocol for collecting groundwater samples for LTNAM analysis includes the following steps:

-

Well Purging: Before sample collection, a specific volume of water is removed from the monitoring well to ensure that the sample is representative of the surrounding groundwater.

-

Field Parameter Measurement: Parameters such as pH, temperature, conductivity, dissolved oxygen, and ORP are measured in the field using calibrated instruments.

-

Sample Collection: Groundwater samples are collected using appropriate sampling devices (e.g., bailers, pumps) and transferred into laboratory-provided containers with the necessary preservatives.

-

Sample Handling and Transport: Samples are properly labeled, stored in a cooler with ice, and transported to an accredited laboratory for analysis, maintaining a chain of custody.

LTNAM Decision-Making Workflow

The decision to implement, continue, or terminate an LTNAM program is based on a systematic evaluation of the monitoring data. The following diagram illustrates a typical decision-making workflow for LTNAM.

Caption: LTNAM Decision-Making Workflow

Conclusion

Long-Term Natural Attenuation Monitoring is a scientifically sound and cost-effective approach for the remediation of contaminated sites under appropriate conditions. A successful LTNAM program relies on a thorough understanding of the site's characteristics, the implementation of a robust monitoring plan, and a systematic evaluation of the data to ensure the protection of human health and the environment.

References

Synthesis of Lys-psi(CH2NH)-Trp(Nps)-OMe: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Pathway

The synthesis of Lys-psi(CH2NH)-Trp(Nps)-OMe is a multi-step process that requires careful selection of protecting groups to ensure regioselectivity and avoid unwanted side reactions. The proposed pathway involves the preparation of two key building blocks: Nα-Boc-Nε-Z-L-lysinal and H-Trp(Nps)-OMe. These are then coupled via reductive amination, followed by the removal of the protecting groups to yield the final product.

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols

The following protocols are based on general procedures and may require optimization for specific laboratory conditions.

Stage 1: Preparation of Nα-Boc-Nε-Z-L-lysinal

This stage involves the reduction of the carboxylic acid of a commercially available protected lysine to an alcohol, followed by a mild oxidation to the aldehyde.

1.1. Reduction of Nα-Boc-Nε-Z-L-lysine to Nα-Boc-Nε-Z-L-lysinol

| Parameter | Value |

| Starting Material | Nα-Boc-Nε-Z-L-lysine |

| Reagents | Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF) |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to room temperature |

| Work-up | Quenching with methanol, aqueous work-up |

| Purification | Flash column chromatography |

| Expected Yield | 80-90% |

Protocol:

-

Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford Nα-Boc-Nε-Z-L-lysinol.

1.2. Oxidation of Nα-Boc-Nε-Z-L-lysinol to Nα-Boc-Nε-Z-L-lysinal

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting protected amino alcohols to their corresponding aldehydes without significant epimerization.[1][2]

| Parameter | Value |

| Starting Material | Nα-Boc-Nε-Z-L-lysinol |

| Reagents | Dess-Martin periodinane (DMP), Dichloromethane (DCM) |

| Reaction Time | 1-2 hours |

| Temperature | Room temperature |

| Work-up | Quenching with sodium thiosulfate solution |

| Purification | Flash column chromatography |

| Expected Yield | 70-85% |

Protocol:

-

Dissolve Nα-Boc-Nε-Z-L-lysinol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude aldehyde by flash column chromatography on silica gel. The aldehyde is often used immediately in the next step due to its potential instability.

Caption: Workflow for the preparation of the lysine aldehyde.

Stage 2: Preparation of H-Trp(Nps)-OMe

This stage involves the esterification of L-tryptophan followed by the protection of the indole nitrogen with a 2-nitrophenylsulfenyl (Nps) group.

2.1. Esterification of L-Tryptophan to H-Trp-OMe

| Parameter | Value |

| Starting Material | L-Tryptophan |

| Reagents | Thionyl chloride (SOCl2), Methanol (MeOH) |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to reflux |

| Work-up | Evaporation of solvent |

| Expected Yield | >90% (as hydrochloride salt) |

Protocol:

-

Suspend L-Tryptophan (1.0 eq) in methanol at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the solution becomes clear.

-

Cool the solution and evaporate the solvent under reduced pressure to obtain H-Trp-OMe as its hydrochloride salt. This is often used in the next step without further purification.

2.2. Nps-Protection of H-Trp-OMe to H-Trp(Nps)-OMe

The Nps group is introduced to protect the indole nitrogen of tryptophan.[3]

| Parameter | Value |

| Starting Material | H-Trp-OMe·HCl |

| Reagents | 2-Nitrophenylsulfenyl chloride (Nps-Cl), Acetic acid |

| Reaction Time | 1-2 hours |

| Temperature | Room temperature |

| Work-up | Precipitation and filtration |

| Purification | Recrystallization |

| Expected Yield | 60-70% |

Protocol:

-

Dissolve H-Trp-OMe·HCl (1.0 eq) in glacial acetic acid.

-

Add a solution of 2-nitrophenylsulfenyl chloride (1.1 eq) in acetic acid dropwise to the stirred tryptophan solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product will precipitate from the solution. Collect the precipitate by filtration and wash with a small amount of cold acetic acid and then with diethyl ether.

-

The crude product can be purified by recrystallization.

Stage 3: Reductive Amination to Form Boc-Lys(psi[CH2NH])Trp(Nps)-OMe

This is the key step where the reduced peptide bond is formed.

| Parameter | Value |

| Starting Materials | Nα-Boc-Nε-Z-L-lysinal, H-Trp(Nps)-OMe |

| Reagents | Sodium cyanoborohydride (NaBH3CN), Methanol (MeOH) |

| Reaction Time | 12-24 hours |

| Temperature | Room temperature |

| Work-up | Aqueous work-up |

| Purification | Flash column chromatography |

| Expected Yield | 50-70% |

Protocol:

-

Dissolve Nα-Boc-Nε-Z-L-lysinal (1.0 eq) and H-Trp(Nps)-OMe (1.1 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) to the solution in portions.

-

Adjust the pH of the reaction mixture to approximately 6-7 by the addition of glacial acetic acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding a small amount of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude pseudodipeptide by flash column chromatography.

Caption: Logical flow of the reductive amination step.

Stage 4: Deprotection to Yield this compound

The final step involves the selective removal of the Boc and Z protecting groups. The Nps group is generally stable under the conditions used for Boc and Z group removal.

4.1. Removal of the Boc Group

| Parameter | Value |

| Starting Material | Boc-Lys(psi[CH2NH])Trp(Nps)-OMe |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |

| Reaction Time | 1-2 hours |

| Temperature | Room temperature |

| Work-up | Evaporation of reagents |

| Expected Yield | Quantitative |

Protocol:

-

Dissolve the protected pseudodipeptide in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt.

4.2. Removal of the Z Group

| Parameter | Value |

| Starting Material | H-Lys(psi[CH2NH])Trp(Nps)-OMe (TFA salt) |

| Reagents | H2 gas, Palladium on carbon (Pd/C), Methanol |

| Reaction Time | 2-4 hours |

| Temperature | Room temperature |

| Work-up | Filtration and evaporation |

| Purification | RP-HPLC |

| Expected Yield | >90% |

Protocol:

-

Dissolve the Boc-deprotected pseudodipeptide in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purify the final compound by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

III. Data Presentation

As specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides a summary of the expected outcomes based on similar syntheses.

| Step | Transformation | Key Reagents | Expected Yield (%) |

| 1.1 | Boc-Lys(Z)-OH → Nα-Boc-Nε-Z-L-lysinol | BH3·THF | 80-90 |

| 1.2 | Nα-Boc-Nε-Z-L-lysinol → Nα-Boc-Nε-Z-L-lysinal | Dess-Martin periodinane | 70-85 |

| 2.1 | L-Tryptophan → H-Trp-OMe·HCl | SOCl2, MeOH | >90 |

| 2.2 | H-Trp-OMe·HCl → H-Trp(Nps)-OMe | Nps-Cl, Acetic Acid | 60-70 |

| 3 | Reductive Amination | NaBH3CN | 50-70 |

| 4.1 | Boc Deprotection | TFA | Quantitative |

| 4.2 | Z Deprotection | H2, Pd/C | >90 |

| Overall | L-Tryptophan & Boc-Lys(Z)-OH → Final Product | ~15-35 |

IV. Final Product Characterization and Purification

The final product, this compound, should be characterized by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the aminomethylene bridge and the correct stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Purification is typically achieved using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The collected fractions are then lyophilized to obtain the final product as a fluffy powder.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that optimization of each step may be necessary to achieve the desired yields and purity. Proper handling of all reagents and intermediates in a well-ventilated fume hood and adherence to all laboratory safety protocols is essential.

References

In Vitro Characterization of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro characteristics of Lys-ψ(CH₂NH)-Trp(Nps)-OMe, a pseudodipeptide analog of Lys-Trp(Nps). This compound, also known as LTNAM, demonstrates significant potential as a modulator of peptidergic signaling in the central nervous system. Key in vitro activities include the inhibition of brain aminopeptidase and the protection of endogenous opioid peptides from enzymatic degradation. These actions likely underlie its observed naloxone-reversible analgesic effects. This guide details the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.

Introduction

Lys-ψ(CH₂NH)-Trp(Nps)-OMe (LTNAM) is a synthetic pseudodipeptide in which the peptide bond between lysine and tryptophan is replaced by a reduced aminomethylene [-CH₂NH-] linkage. This structural modification confers enhanced resistance to proteolytic degradation, a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles. The tryptophan residue is protected with a 2-nitrophenylsulfenyl (Nps) group.

In vitro studies have revealed that LTNAM possesses the ability to inhibit brain aminopeptidase activity and protect methionine-enkephalin from degradation in rat striatal slices.[1] Furthermore, its analgesic properties are reversed by the opioid antagonist naloxone, strongly suggesting an interaction with the opioid receptor system.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

| Activity | Parameter | Value | Reference Compound | Source |

| Brain Aminopeptidase Inhibition | Potency | As potent as | Lys-Trp(Nps) | de Ceballos et al., 1992 |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

Brain Aminopeptidase Inhibition Assay

This assay is designed to determine the inhibitory potential of Lys-ψ(CH₂NH)-Trp(Nps)-OMe on aminopeptidase activity from brain tissue homogenates.

Materials:

-

Brain tissue (e.g., rat striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)

-

Lys-ψ(CH₂NH)-Trp(Nps)-OMe (test compound)

-

Lys-Trp(Nps) (reference compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the crude enzyme extract.

-

Assay Reaction: In a 96-well microplate, add the brain homogenate, the aminopeptidase substrate, and varying concentrations of Lys-ψ(CH₂NH)-Trp(Nps)-OMe or the reference compound.

-

Incubation: Incubate the microplate at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Measure the absorbance of the product (e.g., p-nitroaniline) at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test and reference compounds. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Met-Enkephalin Degradation Assay in Rat Striatal Slices

This ex vivo assay assesses the ability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe to protect the endogenous opioid peptide, Met-enkephalin, from enzymatic degradation in a brain tissue preparation.

Materials:

-

Rat striatal slices

-

Artificial cerebrospinal fluid (aCSF)

-

Met-enkephalin

-

Lys-ψ(CH₂NH)-Trp(Nps)-OMe

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Tissue Preparation: Prepare fresh or cultured rat striatal slices.

-

Incubation: Incubate the striatal slices in aCSF containing Met-enkephalin in the presence or absence of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

-

Sample Collection: At various time points, collect aliquots of the incubation medium.

-

Analysis: Analyze the concentration of intact Met-enkephalin in the collected samples using HPLC.

-

Data Analysis: Compare the degradation rate of Met-enkephalin in the presence and absence of Lys-ψ(CH₂NH)-Trp(Nps)-OMe to determine its protective effect.

Opioid Receptor Binding Assay

Given that the analgesic effects of Lys-ψ(CH₂NH)-Trp(Nps)-OMe are naloxone-reversible, a competitive radioligand binding assay can be employed to determine its affinity for opioid receptors.

Materials:

-

Brain membrane preparation (e.g., from rat brain) expressing opioid receptors

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptors)

-

Lys-ψ(CH₂NH)-Trp(Nps)-OMe

-

Naloxone (as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the brain membrane preparation, the radiolabeled opioid ligand, and varying concentrations of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Lys-ψ(CH₂NH)-Trp(Nps)-OMe that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) to quantify the binding affinity.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

Experimental Workflow: Aminopeptidase Inhibition Assay

Caption: Workflow for the in vitro aminopeptidase inhibition assay.

Logical Relationship: Naloxone Reversibility

Caption: Logical diagram illustrating the naloxone reversibility of the analgesic effect.

References

The Discovery and Development of Pseudodipeptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides, short chains of amino acids, are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and regulators of enzymatic activity. Their high specificity and potency make them attractive candidates for drug development. However, their therapeutic application is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance. To overcome these limitations, medicinal chemists have developed peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Among the most successful classes of peptidomimetics are pseudodipeptide inhibitors. These compounds incorporate non-hydrolyzable isosteres in place of the scissile peptide bond, rendering them resistant to proteolytic degradation while maintaining the ability to bind to the active sites of target enzymes with high affinity and specificity. This guide provides an in-depth technical overview of the discovery, development, and application of pseudodipeptide inhibitors, with a focus on two key therapeutic areas: HIV/AIDS and hypertension.

A significant milestone in the journey of peptide-based drugs was the introduction of insulin nearly a century ago.[1] Since then, over 80 peptide drugs have reached the market for a wide range of diseases, including diabetes, cancer, and AIDS.[1] The development of renin inhibitors, a key class of pseudodipeptide-based drugs, began with the discovery of renin in 1898.[2] However, it wasn't until the 1970s that the first synthetic renin inhibitors were developed.[3] These early, peptide-based inhibitors suffered from poor pharmacokinetic properties. The third generation of non-peptidic renin inhibitors, such as Aliskiren, which was approved in 2007, overcame these challenges.[3]

Core Concepts in Pseudodipeptide Inhibitor Design

The fundamental principle behind pseudodipeptide inhibitors is the replacement of the amide bond (-CO-NH-) with a stable surrogate that mimics its stereochemistry and electronic properties. This modification prevents enzymatic cleavage by proteases. Common isosteric replacements include, but are not limited to:

-

Reduced amides (-CH2-NH-)

-

Hydroxyethylene (-CH(OH)-CH2-)

-

Statines (e.g., (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid)

-

Aza-peptides (-CO-NR-)

-

Thioamides (-CS-NH-)

The choice of isostere is critical and is guided by the specific enzyme being targeted, as well as the desired pharmacokinetic profile of the inhibitor.

Key Therapeutic Applications of Pseudodipeptide Inhibitors

HIV Protease Inhibitors

Mechanism of Action: The Human Immunodeficiency Virus (HIV) relies on a viral protease to cleave newly synthesized polyproteins into functional viral proteins, a crucial step in the viral maturation process.[4][5] HIV protease is an aspartic protease, and its inhibition leads to the production of immature, non-infectious viral particles.[4][5] Pseudodipeptide inhibitors designed to mimic the transition state of the natural substrate bind to the active site of HIV protease with high affinity, effectively blocking its function.

Signaling Pathway and Experimental Workflow: The action of HIV protease inhibitors is best understood within the context of the HIV life cycle. The following diagram illustrates the key stages of viral replication and the point of intervention for protease inhibitors.

Quantitative Data: Inhibitory Potency of HIV Protease Inhibitors

The potency of HIV protease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for a selection of pseudodipeptide HIV protease inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| Saquinavir | HIV-1 Protease | - | 0.12 |

| Ritonavir | HIV-1 Protease | - | 0.015 |

| Indinavir | HIV-1 Protease | - | 0.35 |

| Nelfinavir | HIV-1 Protease | - | 2.0 |

| Amprenavir | HIV-1 Protease | - | 0.6 |

| Lopinavir | HIV-1 Protease | - | 1.3 |

| Atazanavir | HIV-1 Protease | - | - |

| Tipranavir | HIV-1 Protease | - | - |

| Darunavir | HIV-1 Protease | - | 0.0016 |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of a compound against HIV-1 protease.

Materials:

-

HIV-1 Protease, recombinant

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~340/490 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in assay buffer.

-

Prepare a working solution of HIV-1 Protease in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each concentration of the test compound to triplicate wells.

-

For the positive control, add 20 µL of a known inhibitor.

-

For the negative control (no inhibition), add 20 µL of assay buffer containing the same concentration of DMSO as the test compound wells.

-

-

Enzyme Addition and Incubation:

-

Add 40 µL of the HIV-1 Protease working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Substrate Addition and Measurement:

-

Add 40 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.

-

Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Renin Inhibitors

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[6] Inhibition of renin leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This results in a lowering of blood pressure. Pseudodipeptide renin inhibitors are designed to mimic the transition state of the reaction between renin and angiotensinogen, thereby blocking the active site of the enzyme.

Signaling Pathway: The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the site of action for renin inhibitors.

Quantitative Data: Inhibitory Potency of Renin Inhibitors

The following table presents the IC50 and Ki values for a selection of pseudodipeptide renin inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| Aliskiren | Renin | 0.6 | - |

| Zankiren | Renin | - | 0.7 |

| Remikiren | Renin | - | 0.7 |

| Enalkiren | Renin | - | 1.8 |

| CGP 38560A | Renin | 1.0 | - |

Experimental Protocol: Solid-Phase Synthesis of a Pseudodipeptide Inhibitor

This protocol provides a general workflow for the solid-phase synthesis of a linear pseudodipeptide mimetic using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution and shake for 20 minutes.

-

Drain and repeat the deprotection step.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid, coupling reagents (HBTU, HOBt), and DIPEA in DMF.

-

Add the solution to the resin and shake for 1-2 hours.

-

Perform a coupling completion test (e.g., Kaiser test). If the test is positive (incomplete coupling), repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the pseudodipeptide bond, a pre-formed dipeptide mimetic building block with Fmoc protection can be used in the coupling step.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Conclusion

Pseudodipeptide inhibitors represent a powerful and versatile class of therapeutic agents that have successfully addressed the limitations of native peptides. By replacing the labile amide bond with a stable isostere, these molecules exhibit enhanced metabolic stability and bioavailability, leading to improved clinical outcomes. The rational design of pseudodipeptide inhibitors, guided by a deep understanding of enzyme structure and mechanism, has led to the development of life-saving drugs for diseases such as HIV/AIDS and hypertension. The continued exploration of novel isosteres and synthetic methodologies, coupled with advanced computational modeling, promises to further expand the therapeutic applications of pseudodipeptide inhibitors in the future.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Drug discovery in renin–angiotensin system intervention: past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 5. HIV - Wikipedia [en.wikipedia.org]

- 6. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

Role of Nps (o-nitrophenylsulfenyl) group in LTNAM

Enzymatic Stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enzymatic stability of the pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe. The replacement of the scissile peptide bond with a reduced amide isostere (ψ(CH₂NH)) confers significant resistance to enzymatic degradation, a critical attribute for therapeutic peptides. This document summarizes the available data on its stability, details the experimental protocols for its assessment, and presents the relevant biological pathways. The enhanced stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe is directly linked to its prolonged analgesic effects, which are mediated through the inhibition of brain aminopeptidases and the subsequent protection of endogenous enkephalins.

Introduction

Peptide-based therapeutics often face the significant challenge of rapid degradation by endogenous proteases, leading to short in vivo half-lives and limited therapeutic efficacy. A key strategy to overcome this limitation is the modification of the peptide backbone to create peptidomimetics that retain biological activity while exhibiting enhanced enzymatic stability.

The dipeptide analog, Lys-ψ(CH₂NH)-Trp(Nps)-OMe, incorporates a reduced amide isostere (ψ(CH₂NH)) in place of the native peptide bond between Lysine and Tryptophan. This modification renders the molecule resistant to cleavage by peptidases. It has been demonstrated that Lys-ψ(CH₂NH)-Trp(Nps)-OMe effectively inhibits brain aminopeptidase activity both in vitro and in vivo.[1] This enhanced resistance to proteolysis is believed to be the primary reason for its prolonged analgesic activity.[1]

This guide will delve into the specifics of the enzymatic stability of this promising pseudodipeptide, offering a comprehensive resource for researchers in the field of drug development.

Data on Enzymatic Stability

While direct quantitative data such as the half-life or specific degradation rate of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in biological matrices is not extensively available in publicly accessible literature, the qualitative evidence strongly supports its enhanced stability compared to the parent dipeptide. The primary evidence for its stability is its prolonged pharmacological effect in vivo.

For the purpose of illustrating how such data should be presented, the following tables provide a template based on typical stability studies of pseudopeptides in brain homogenates.

Table 1: Comparative Stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe and Parent Dipeptide in Rat Brain Homogenate

| Compound | Incubation Time (min) | % Intact Peptide Remaining |

| Lys-Trp(Nps)-OMe | 0 | 100 |

| 30 | < 10 | |

| 60 | Not Detected | |

| 120 | Not Detected | |

| Lys-ψ(CH₂NH)-Trp(Nps)-OMe | 0 | 100 |

| 30 | > 95 | |

| 60 | > 90 | |

| 120 | > 85 |

Table 2: Estimated Half-Life in Different Biological Matrices

| Compound | Matrix | Estimated Half-Life (t½) |

| Lys-Trp(Nps)-OMe | Rat Brain Homogenate | < 15 min |

| Human Plasma | < 10 min | |

| Lys-ψ(CH₂NH)-Trp(Nps)-OMe | Rat Brain Homogenate | > 4 hours |

| Human Plasma | > 2 hours |

Note: The data presented in these tables are illustrative and based on the expected stability of pseudopeptides containing the ψ(CH₂NH) modification. Specific experimental validation for Lys-ψ(CH₂NH)-Trp(Nps)-OMe is required.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzymatic stability and activity of Lys-ψ(CH₂NH)-Trp(Nps)-OMe.

In Vitro Stability in Brain Homogenate

This protocol outlines the procedure to assess the stability of the pseudodipeptide in a brain tissue matrix.

Objective: To determine the degradation rate and half-life of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in rat brain homogenate.

Materials:

-

Lys-ψ(CH₂NH)-Trp(Nps)-OMe

-

Rat brain tissue

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Centrifuge

Procedure:

-

Preparation of Brain Homogenate:

-

Euthanize a rat according to approved animal welfare protocols.

-

Excise the brain and place it in ice-cold PBS.

-

Homogenize the brain tissue in 4 volumes of ice-cold PBS using a tissue homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the homogenate with PBS to a final protein concentration of 1 mg/mL.

-

-

Incubation:

-

Pre-warm the brain homogenate to 37°C.

-

Add Lys-ψ(CH₂NH)-Trp(Nps)-OMe to the homogenate to a final concentration of 100 µM.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

-

Sample Processing:

-

Immediately add an equal volume of 10% TFA in ACN to the aliquot to precipitate proteins and stop the enzymatic reaction.

-

Vortex the sample and centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 HPLC column.

-

Use a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

-

Monitor the elution of the intact peptide at a suitable wavelength (e.g., 280 nm for the tryptophan residue).

-

Quantify the peak area corresponding to the intact Lys-ψ(CH₂NH)-Trp(Nps)-OMe at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t½) of the peptide from the degradation curve.

-

In Vitro Aminopeptidase Inhibition Assay

This protocol describes how to measure the inhibitory potency of Lys-ψ(CH₂NH)-Trp(Nps)-OMe against brain aminopeptidases.

Objective: To determine the IC₅₀ value of Lys-ψ(CH₂NH)-Trp(Nps)-OMe for the inhibition of brain aminopeptidase activity.

Materials:

-

Lys-ψ(CH₂NH)-Trp(Nps)-OMe

-

Rat brain homogenate (prepared as in 3.1)

-

A fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide or L-Alanine-7-amido-4-methylcoumarin)

-

Tris-HCl buffer, pH 7.4

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Dilute the rat brain homogenate supernatant in Tris-HCl buffer to a concentration that yields a linear rate of substrate hydrolysis over 30 minutes.

-

-

Inhibitor Preparation:

-

Prepare a series of dilutions of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in Tris-HCl buffer.

-

-

Assay:

-

In a 96-well plate, add the diluted brain homogenate to each well.

-

Add the different concentrations of the inhibitor to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the aminopeptidase substrate to each well.

-

Monitor the increase in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Visualizations

Experimental Workflow for Stability Assay

Caption: Workflow for assessing the enzymatic stability of Lys-ψ(CH₂NH)-Trp(Nps)-OMe in brain homogenate.

Signaling Pathway of Analgesic Action

Caption: Inhibition of enkephalin degradation by Lys-ψ(CH₂NH)-Trp(Nps)-OMe leading to analgesia.

Conclusion

The pseudodipeptide Lys-ψ(CH₂NH)-Trp(Nps)-OMe represents a significant advancement in the design of enzymatically stable peptide analogs. Its resistance to degradation by brain aminopeptidases, conferred by the reduced amide isostere, allows for prolonged inhibition of these enzymes. This, in turn, protects endogenous enkephalins from breakdown, leading to sustained activation of opioid receptors and a lasting analgesic effect. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug developers to further investigate and harness the therapeutic potential of this and similar pseudopeptides. Future studies should focus on obtaining precise quantitative stability data and further elucidating the in vivo metabolic fate of this promising compound.

References

An In-depth Technical Guide to the Interaction of N-Oleoyl-L-Leucine (LTNAM) with Fatty Acid-Sensing G Protein-Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigations into the direct interaction of N-oleoyl-L-leucine (LTNAM) with opioid receptors have not yielded significant evidence in the current body of scientific literature. This guide, therefore, focuses on the well-documented interactions of N-acyl amino acids, including compounds structurally related to LTNAM, with their primary targets: the G protein-coupled receptors GPR120 and GPR55. The potential for indirect crosstalk with opioid signaling pathways, particularly in the context of analgesia, is also explored.

Introduction to N-Acyl Amino Acids and Their Receptors

N-acyl amino acids are a class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to an amino acid. These molecules are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, metabolism, and pain. While a direct link between LTNAM and opioid receptors remains to be established, its structural analogs have been shown to interact with specific G protein-coupled receptors (GPCRs) that are involved in pathways relevant to opioid research.

The primary targets for long-chain N-acyl amino acids are GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR55. These receptors are involved in a variety of signaling cascades that modulate cellular responses to metabolic and inflammatory cues.

Quantitative Analysis of N-Acyl Amino Acid-Receptor Interactions

The following tables summarize the available quantitative data for the interaction of various N-acyl amino acids and other ligands with GPR120 and GPR55. It is important to note that specific data for N-oleoyl-L-leucine is limited, and therefore, data for structurally similar compounds are included for comparative purposes.

Table 1: GPR120 Ligand Binding and Functional Data

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| TUG-891 (Synthetic Agonist) | Calcium Mobilization | HEK293 | pEC50 | 5.16 | [1] |

| ω-3 Fatty Acids | Calcium Mobilization | Various | - | - | [2][3] |

| Grifolic Acid | ERK Phosphorylation | Flp-in GPR120 | Partial Agonist | - | [2] |

| Benzofuran Propanoic Acid Derivative | Agonist Activity | - | EC50 | 290 nM | |

| Indole-5-propanoic Acid Derivative | Agonist Activity | - | EC50 | 447 nM |

Table 2: GPR55 Ligand Binding and Functional Data

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| L-α-lysophosphatidylinositol (LPI) | Agonist Assay | - | EC50 | 1.2 µM | [4][5] |

| AM251 (Cannabinoid Ligand) | Agonist Assay | - | EC50 | 9.6 µM | [4][5] |

| SR141716A (Rimonabant) | Agonist Assay | - | EC50 | 3.9 µM | [4][5] |

| ML186 (Synthetic Agonist) | Agonist Assay | - | EC50 | 305 nM | [5] |

| ML184 (Synthetic Agonist) | Agonist Assay | - | EC50 | 263 nM | [5][6] |

| ML193 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 221 nM | [4] |

| ML192 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 1080 nM | [4] |

| ML191 (Synthetic Antagonist) | Antagonist Assay | - | IC50 | 160 nM | [4] |

| N-docosahexaenoyl dopamine (DHA-DA) | Cytotoxicity | PC12 | EC50 | ~6-80 µM | [7][8] |

Signaling Pathways

GPR120 activation by long-chain fatty acids initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

-

Gαq/11 Pathway (Metabolic Effects): Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various metabolic effects, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[2]

-

β-arrestin-2 Pathway (Anti-inflammatory Effects): Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1, inhibiting the TAK1-mediated activation of pro-inflammatory pathways such as NF-κB and JNK. This cascade is central to the anti-inflammatory effects of GPR120 activation.[3][9]

GPR55 signaling is complex and can involve multiple G proteins, including Gαq, Gα12, and Gα13.[10][11] Activation of GPR55 can lead to the stimulation of RhoA, which in turn can trigger various downstream effects, including intracellular calcium mobilization and activation of transcription factors like NFAT, NF-κB, and CREB.[12][13]

-

Gα13/RhoA Pathway: This is considered a primary signaling route for GPR55.[14][15] Ligand binding activates Gα13, which then stimulates RhoA. RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and can also influence other signaling cascades, leading to calcium release from intracellular stores and the activation of transcription factors.[12][14]

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide; however, the general methodologies for key experiments are outlined below.

These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with GPR120) are harvested and homogenized to prepare a membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-TUG-891) of known affinity and increasing concentrations of the unlabeled test compound (e.g., LTNAM).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: Cells expressing the receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (concentration of agonist that produces 50% of the maximal response) is determined.

This assay measures the activation of the MAP kinase pathway.

-

Cell Treatment: Cells are treated with the test compound for a specific time.

-

Cell Lysis: The cells are lysed to extract proteins.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation.

Potential Crosstalk with Opioid Signaling

While direct interactions are not established, there are several avenues through which the signaling pathways of GPR120 and GPR55 could intersect with the opioid system, particularly in the context of pain and inflammation.

-

Analgesic Effects of N-Acyl Amino Acids: Several N-acyl amino acids have demonstrated analgesic properties in preclinical models of pain.[16][17][18] This is thought to be mediated, in part, through the inhibition of the glycine transporter GlyT2, which increases synaptic glycine levels and enhances inhibitory neurotransmission.[16][17][18] Since the opioid system is a key regulator of pain, it is plausible that these two systems converge on common downstream targets in pain pathways.

-

Anti-inflammatory Signaling: Chronic pain states are often associated with neuroinflammation. The potent anti-inflammatory effects mediated by GPR120 activation could indirectly modulate opioid sensitivity and efficacy.[19][20] Opioid receptors and Toll-like receptors (TLRs), which are key players in inflammation, have been shown to engage in crosstalk.[19] The GPR120-mediated inhibition of TLR4 signaling presents a potential node of interaction.

-

Shared Downstream Effectors: Both opioid receptors and the GPCRs targeted by N-acyl amino acids utilize common downstream signaling molecules, such as MAP kinases (ERK, JNK) and transcription factors (NF-κB, CREB).[12][13][21] Concurrent activation of these pathways could lead to complex synergistic or antagonistic effects.

Conclusion and Future Directions

N-oleoyl-L-leucine and related N-acyl amino acids are emerging as important endogenous signaling lipids with significant therapeutic potential. Their primary targets, GPR120 and GPR55, are involved in critical pathways regulating metabolism and inflammation. While a direct link to opioid receptors has not been established, the analgesic and anti-inflammatory properties of N-acyl amino acids suggest a potential for functional crosstalk with the opioid system.

Future research should focus on:

-

Elucidating the specific binding and functional parameters of LTNAM at GPR120 and GPR55.

-

Investigating the in vivo analgesic effects of LTNAM in various pain models.

-

Exploring the molecular mechanisms underlying the potential crosstalk between GPR120/GPR55 signaling and the opioid system.

A deeper understanding of these interactions could pave the way for the development of novel therapeutic strategies for pain, inflammation, and metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of crucial amino acid residues involved in agonist signaling at the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GPR55 - Wikipedia [en.wikipedia.org]

- 16. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]